molecular formula C20H14N4O4 B5412253 N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-nitrophenyl)ethenyl]furan-2-carboxamide

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-nitrophenyl)ethenyl]furan-2-carboxamide

Cat. No.: B5412253
M. Wt: 374.3 g/mol
InChI Key: HNWOWFATUPXYRW-SFQUDFHCSA-N
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Description

“N-[1-(1H-benzimidazol-2-yl)-2-(4-nitrophenyl)vinyl]-2-furamide” is a complex organic compound. It contains a benzimidazole core, which is a heterocyclic aromatic organic compound. This is an important pharmacophore and a privileged structure in medicinal chemistry .


Synthesis Analysis

The synthesis of similar benzimidazole derivatives has been described in the literature . Typically, these syntheses involve reactions with various reagents under specific conditions. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by various spectroscopic techniques such as NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded a related compound .

Future Directions

Benzimidazole derivatives have shown a wide range of biological activities, making them a promising area for future research . Further studies could focus on the synthesis of new derivatives and evaluation of their biological activities. Additionally, more detailed investigations into their mechanisms of action could provide valuable insights for drug discovery and development .

Properties

IUPAC Name

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-nitrophenyl)ethenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c25-20(18-6-3-11-28-18)23-17(12-13-7-9-14(10-8-13)24(26)27)19-21-15-4-1-2-5-16(15)22-19/h1-12H,(H,21,22)(H,23,25)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWOWFATUPXYRW-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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